molecular formula C7H3IN2O2 B2808628 3-Iodo-5-nitrobenzonitrile CAS No. 49674-30-8

3-Iodo-5-nitrobenzonitrile

Cat. No. B2808628
CAS RN: 49674-30-8
M. Wt: 274.017
InChI Key: UEPUKJLGQKVRQM-UHFFFAOYSA-N
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Description

3-Iodo-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H3IN2O2 . It is a solid-powder substance .


Molecular Structure Analysis

The molecular structure of 3-Iodo-5-nitrobenzonitrile consists of 7 carbon atoms, 3 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C7H3IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H .


Physical And Chemical Properties Analysis

3-Iodo-5-nitrobenzonitrile is a solid-powder substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis Methods

Biotransformation and Metabolism

The biotransformation of 3-Iodo-5-nitrobenzonitrile and its derivatives has been studied extensively. In 1982, R. Maffei Facino et al. investigated the hepatic biotransformation of nitroxynil (a flukicidal agent derived from 3-Iodo-5-nitrobenzonitrile), identifying its metabolites through various analytical techniques (R. Maffei Facino et al., 1982).

Anthelmintic Activity

3-Iodo-5-nitrobenzonitrile is known for its anthelmintic (anti-parasitic) activity. J. Lucas (1971) tested its efficacy against parasitic nematodes in ruminants, finding it effective against certain infections (J. Lucas, 1971).

In Vitro Metabolic Studies

B. Markus and C. H. Kwon (1994) explored the in vitro metabolic fate of aromatic nitriles, including 3-Iodo-5-nitrobenzonitrile, finding that it underwent hydrolytic metabolism to produce specific metabolites (B. Markus & C. H. Kwon, 1994).

Thermophysical Properties

P. Jiménez et al. (2002) conducted a thermophysical study on nitrobenzonitriles, including 3-Iodo-5-nitrobenzonitrile, to measure their heat capacities and enthalpies of transitions (P. Jiménez et al., 2002).

Structural Analysis

J. B. Graneek, W. Bailey, and M. Schnell (2018) performed a structural analysis of nitrobenzonitriles, including 3-Iodo-5-nitrobenzonitrile, using rotational spectroscopy and quantum-chemical calculations (J. B. Graneek et al., 2018).

Hydrogenation Processes

Klara Koprivova and L. Červený (2008) studied the hydrogenation of nitrobenzonitriles, including 3-Iodo-5-nitrobenzonitrile, using Raney nickel catalyst, providing insights into the effects of substituents on the hydrogenation process (Klara Koprivova & L. Červený, 2008).

Additional Metabolic Studies

P. Douch and L. L. Buchanan (1979) researched the metabolism of nitrophenolic and 5-arylazorhodanine anthelmintics, including compounds derived from 3-Iodo-5-nitrobenzonitrile, in different biological systems (P. Douch & L. L. Buchanan, 1979).

Safety and Hazards

3-Iodo-5-nitrobenzonitrile is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H302+H312+H332;H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-iodo-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPUKJLGQKVRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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